

N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Technical Guide to its Synthesis and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Fluorobenzenesulfonimide

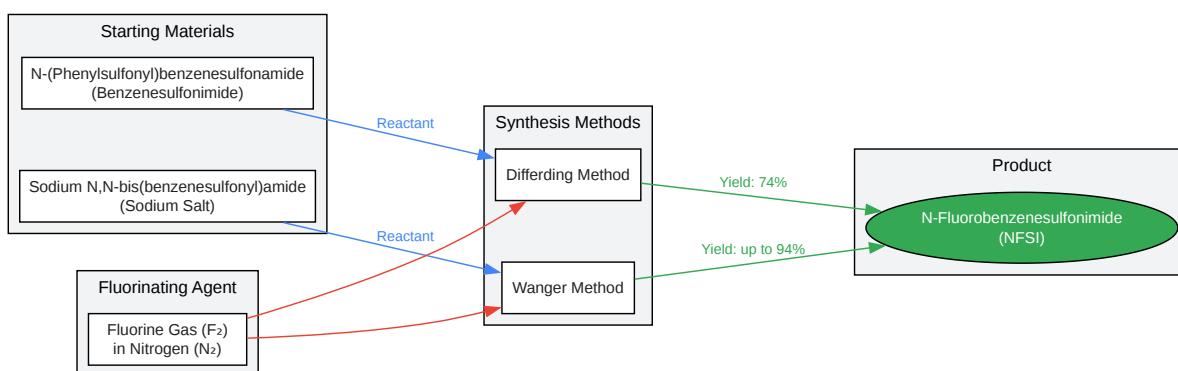
Cat. No.: B161497

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonimide (NFSI), a white crystalline solid, has emerged as a versatile and widely utilized reagent in modern organic synthesis.^{[1][2][3]} Its primary application lies in its capacity to act as an electrophilic fluorinating agent, enabling the introduction of fluorine atoms into a diverse range of organic molecules.^{[1][4]} Beyond its role in fluorination, NFSI also functions as a potent oxidant and a source of the benzenesulfonyl group, demonstrating its multifaceted reactivity.^{[1][5][6]} This technical guide provides an in-depth overview of the synthesis, characterization, and key applications of NFSI, tailored for professionals in research and drug development.

Physicochemical Properties


NFSI is a stable, easy-to-handle crystalline powder with a melting point in the range of 113–120 °C.^{[1][7]} It exhibits good solubility in common organic solvents such as acetonitrile, dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.^{[1][4]} Its solubility is lower in alcohols like ethanol and methanol, and it is sparingly soluble in water and petroleum ether.^{[1][8]}

Property	Value
Appearance	White to light yellow crystalline powder
Molecular Formula	C ₁₂ H ₁₀ FNO ₄ S ₂
Molecular Weight	315.34 g/mol
Melting Point	113-120 °C
Solubility	Soluble in MeCN, CH ₂ Cl ₂ , CHCl ₃ , EtOAc, THF

Synthesis of N-Fluorobenzenesulfonimide

Two primary methods are predominantly employed for the synthesis of **N-Fluorobenzenesulfonimide**: the Differding method and the Wanger method. Both methods achieve the fluorination of a benzenesulfonimide precursor.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of NFSI.

Experimental Protocols

1. Differing Method[8]

This method involves the direct fluorination of N-(phenylsulfonyl)benzenesulfonamide.

- Procedure:

- Dissolve N-(phenylsulfonyl)benzenesulfonamide in acetonitrile.
- Add sodium fluoride (NaF) to the solution.
- Cool the mixture to -35 °C.
- Bubble a mixture of fluorine gas and nitrogen gas (1:10 v/v) through the solution for 2 hours.
- Purge the reaction mixture with nitrogen for 2 hours.
- The crude product is obtained by filtration, evaporation of the solvent, and recrystallization.

- Yield: 74%

2. Wanger Method[8]

This approach utilizes the sodium salt of diphenylsulfonimide as the starting material.

- Procedure:

- Dissolve the sodium salt of diphenylsulfonimide in a solvent system of water/acetonitrile or pure water.
- Cool the solution.
- Introduce a fluorine-nitrogen gas mixture (1:10 v/v).
- After the reaction is complete, purge the reactor with nitrogen.
- The product is isolated by filtration, washing, and drying.

- Yield: Up to 94%

Characterization Data

Thorough characterization is crucial to confirm the identity and purity of the synthesized NFSI. The following tables summarize key spectroscopic data.

¹H NMR Spectroscopy

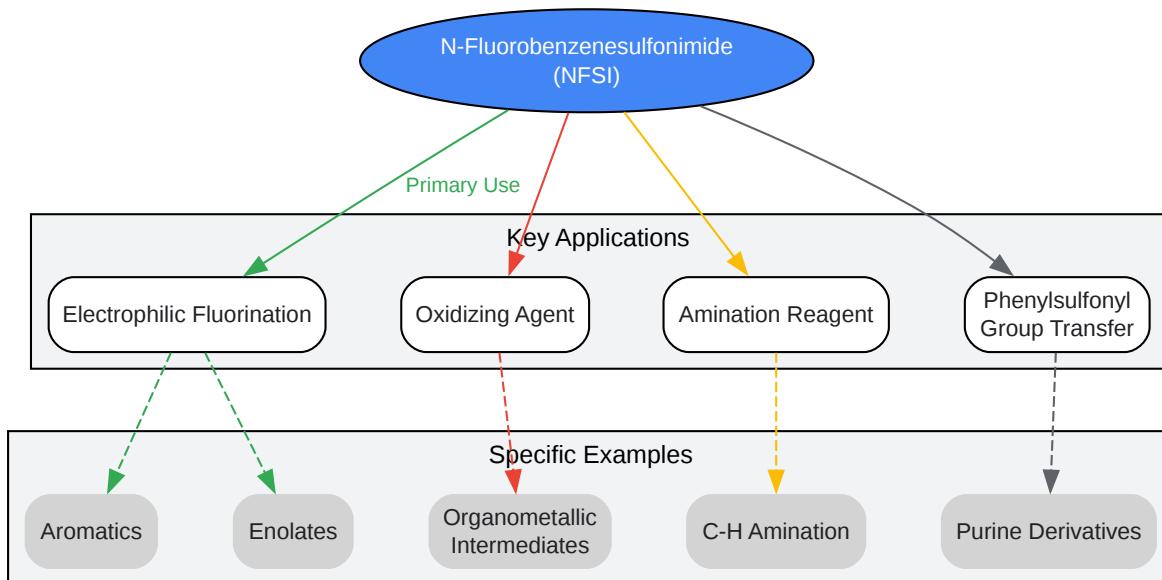
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.12–8.04	m	2H	Aromatic Protons
7.86–7.80	m	2H	Aromatic Protons
7.67–7.58	m	2H	Aromatic Protons
7.44–7.55	m	3H	Aromatic Protons

Solvent: CDCl_3 ,
Frequency: 400
MHz[9]

¹³C NMR and ¹⁹F NMR Spectroscopy

While detailed peak lists for ¹³C NMR are not consistently reported across general sources, spectra are available for reference.[10] Similarly, ¹⁹F NMR spectroscopy is a critical technique for characterizing fluorinated compounds, and spectra for NFSI are available in the literature.[5] [11]

Infrared (IR) Spectroscopy


IR spectroscopy is used to identify the functional groups present in the NFSI molecule. Spectra are typically acquired using KBr pellets or ATR techniques.[12]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of NFSI. The expected molecular ion peak corresponds to the molecular formula $\text{C}_{12}\text{H}_{10}\text{FNO}_4\text{S}_2$.[13]

Applications of N-Fluorobenzenesulfonimide

NFSI's utility extends across various domains of organic synthesis, primarily driven by its electrophilic nature.

[Click to download full resolution via product page](#)

Caption: Major applications of NFSI in organic synthesis.

- **Electrophilic Fluorination:** This is the most prominent application of NFSI. It is used for the fluorination of a wide array of substrates, including electron-rich aromatic compounds, enol ethers, enolates, and carbanions.^{[4][8]} Asymmetric fluorinations can also be achieved using chiral catalysts in conjunction with NFSI.^{[1][4]}
- **Oxidizing Agent:** NFSI can act as a strong oxidant, particularly in transition metal-catalyzed reactions. It can facilitate reductive elimination from high-oxidation-state metal centers.^{[1][6]}
- **Amination Reagent:** In certain contexts, NFSI can serve as an amination reagent. For instance, it has been employed in the palladium-catalyzed amination of aromatic C-H bonds.^{[1][14]}

- Phenylsulfonyl Group Transfer: Under specific reaction conditions, NFSI can act as a source for the transfer of a phenylsulfonyl group to a nucleophile.[1][5]

Safety and Handling

NFSI is an irritant and should be handled with appropriate personal protective equipment, including gloves and safety glasses. It may cause skin, eye, and respiratory irritation.[12] It is stable under normal laboratory conditions but can decompose when exposed to strong reducing agents.[1][8] Store in a cool, dry, and well-ventilated area away from incompatible substances.

This guide provides a foundational understanding of the synthesis and characterization of **N-Fluorobenzenesulfonimide**. For more specific applications and detailed mechanistic studies, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The role of N-fluorobenzenesulfonamide in chemical synthesis _Chemicalbook [chemicalbook.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. N-Fluorobenzenesulfonimide | 133745-75-2 [chemicalbook.com]
- 5. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 7. 311900050 [thermofisher.com]
- 8. Page loading... [guidechem.com]

- 9. N-Fluorobenzenesulfonimide | 133745-75-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. N-Fluorobenzenesulfonimide(133745-75-2) 13C NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Fluorobenzenesulfonimide | C12H10FNO4S2 | CID 588007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-Fluorobenzenesulfonimide(133745-75-2) 1H NMR spectrum [chemicalbook.com]
- 14. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- To cite this document: BenchChem. [N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Technical Guide to its Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161497#n-fluorobenzenesulfonimide-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com